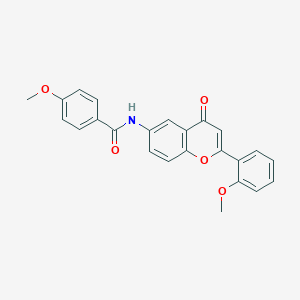

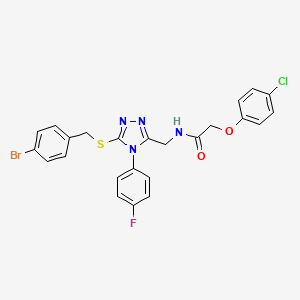

![molecular formula C17H13F3N2O2 B2718596 乙酸3-苯基-6-(三氟甲基)咪唑并[1,5-a]吡啶-8-酯 CAS No. 2062072-14-2](/img/structure/B2718596.png)

乙酸3-苯基-6-(三氟甲基)咪唑并[1,5-a]吡啶-8-酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves intricate steps. Researchers have investigated different synthetic routes to access imidazo[1,5-a]pyridine derivatives. For instance, one study utilized palladium-catalyzed coupling reactions (specifically the Suzuki reaction) to introduce pyrimidine-containing moieties at the 3-position of the imidazo[1,2-a]pyridine scaffold . Another approach involved the Vilsmeier-Haack reaction to obtain N-acylhydrazone derivatives . These synthetic pathways are crucial for producing the target compound.

科学研究应用

合成方法和中间体

咪唑并[1,5-a]吡啶的合成,包括像3-苯基-6-(三氟甲基)咪唑并[1,5-a]吡啶-8-羧酸乙酯这样的衍生物,已通过各种方法进行了探索。一种从羧酸和2-甲基氨基吡啶开始的一锅合成技术允许引入各种取代基,展示了这种方法在生成复杂结构中的灵活性和效率(Crawforth & Paoletti, 2009)。类似地,通过缩合和环化过程创建新型咪唑并[1,2-a]嘧啶化合物的创新途径揭示了生产广泛衍生物的潜力,突出了核心结构在进一步化学探索中的多功能性(Liu, 2013)。

催化和生物应用

咪唑并[1,5-a]吡啶衍生物不仅因其合成可及性而重要,还因其潜在的催化和生物应用。研究表明这些化合物可用作各种化学反应中的催化剂,突出了它们在促进高效合成过程中的作用。例如,它们在使用大气氧将邻苯二酚氧化为邻苯醌中的应用表明了它们在催化中的效用,其中配体和过渡金属的性质在反应效率中起着至关重要的作用(Saddik et al., 2012)。

作用机制

Mode of Action

Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are typically the result of the compound interacting with its targets and causing changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways . These effects can lead to a range of downstream effects, depending on the specific pathways involved.

Result of Action

Compounds with similar structures have been found to have a range of effects at the molecular and cellular level .

Action Environment

The action of Ethyl 3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-8-carboxylate can be influenced by a variety of environmental factors. For example, the compound’s stability, efficacy, and action can be affected by factors such as temperature, pH, and the presence of other compounds .

未来方向

生化分析

Biochemical Properties

They have been found to interact with various enzymes and proteins, influencing biochemical reactions .

Cellular Effects

Some imidazo[1,2-a]pyridine derivatives have shown significant results in breast cancer cell lines . They may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Some imidazo[1,2-a]pyridine derivatives have been selected as potential glucagon-like peptide 1 receptor (GLP-1R) activators, demonstrating effects in increasing GLP-1 secretion and thereby increasing glucose responsiveness .

Temporal Effects in Laboratory Settings

Imidazo[1,2-a]pyridines can be synthesized via radical reactions, suggesting potential stability under certain conditions .

Dosage Effects in Animal Models

Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tuberculosis in mouse models .

Metabolic Pathways

Indole derivatives, which are structurally similar, are known to be involved in various metabolic pathways .

Subcellular Localization

Some imidazo[1,2-a]pyridine derivatives have shown significant results in breast cancer cell lines .

属性

IUPAC Name |

ethyl 3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2/c1-2-24-16(23)13-8-12(17(18,19)20)10-22-14(13)9-21-15(22)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPOYHRNZFRHQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN2C1=CN=C2C3=CC=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

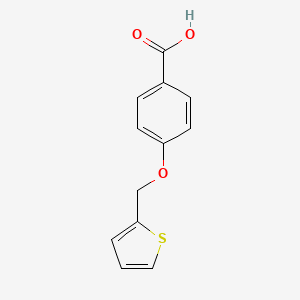

![1-[(6-Hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2718514.png)

![3-(7-Azabicyclo[2.2.1]heptan-7-yl)-1,2-benzothiazole 1,1-dioxide](/img/structure/B2718515.png)

![Methyl 2-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)acetate](/img/structure/B2718516.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2718518.png)

![5-[4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione](/img/structure/B2718523.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2718525.png)

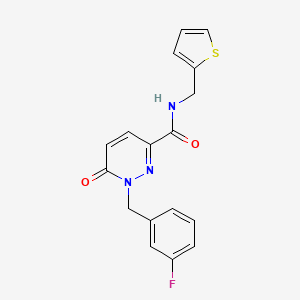

![N''-(4-fluorobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide](/img/structure/B2718531.png)

![2-[1-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide](/img/no-structure.png)

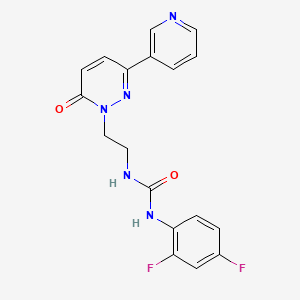

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2718533.png)